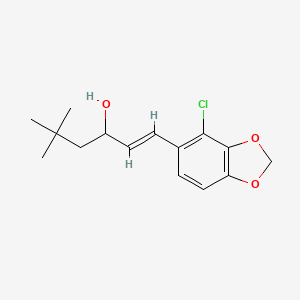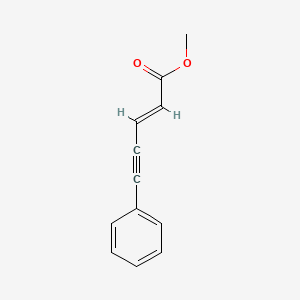
5-Phenyl-pent-2-EN-4-ynoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-pent-2-EN-4-ynoic acid methyl ester is a chemical compound with the molecular formula C12H10O2 and a molecular weight of 186.2066 g/mol. This compound is characterized by its phenyl group attached to a pentene chain with an alkyne group and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic synthesis methods. One common approach involves the reaction of phenylacetylene with an appropriate aldehyde or ketone followed by esterification. The reaction conditions typically require the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-pent-2-EN-4-ynoic acid methyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the alkyne group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: The major product is 5-phenylpent-2-enoic acid.
Reduction: The major product is 5-phenylpent-2-en-4-ynol.
Substitution: The major products depend on the nucleophile used and can include various substituted derivatives of the original compound.
Scientific Research Applications
5-Phenyl-pent-2-EN-4-ynoic acid methyl ester has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules with phenyl and alkyne functionalities.
Biology: The compound can be used as a probe in biological studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 5-Phenyl-pent-2-EN-4-ynoic acid methyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
5-Phenyl-pent-2-EN-4-ynoic acid methyl ester can be compared with other similar compounds, such as:
Pent-4-ynoic acid methyl ester: Similar structure but lacks the phenyl group.
Phenylacetic acid: Similar phenyl group but lacks the alkyne and ester functionalities.
Pent-2-enoic acid: Similar alkyne group but lacks the phenyl and ester functionalities.
Uniqueness: The presence of both the phenyl group and the alkyne group in this compound makes it unique compared to other compounds, providing it with distinct chemical and physical properties.
Properties
Molecular Formula |
C12H10O2 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
methyl (E)-5-phenylpent-2-en-4-ynoate |
InChI |
InChI=1S/C12H10O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-4,6-8,10H,1H3/b10-6+ |
InChI Key |
ZISMMMSMFWBINX-UXBLZVDNSA-N |
Isomeric SMILES |
COC(=O)/C=C/C#CC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C=CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B15348670.png)
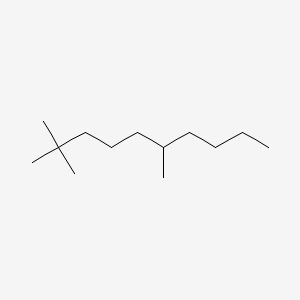
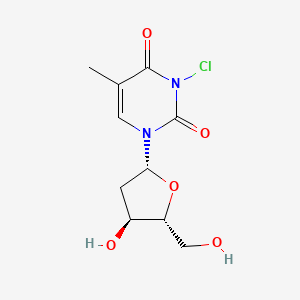
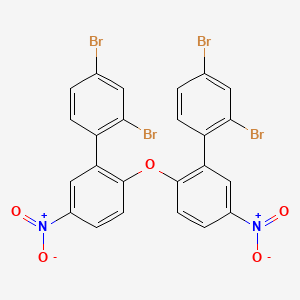
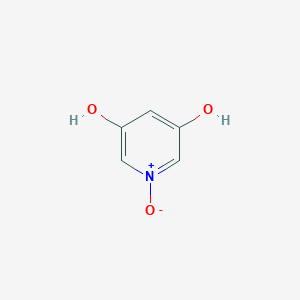
![7-[(4-Nitrophenoxy)-[2-(trimethylazaniumyl)ethoxy]phosphoryl]oxyheptanoate](/img/structure/B15348685.png)
![(1R,5S)-8-methyl-2-pyridin-3-yl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B15348692.png)
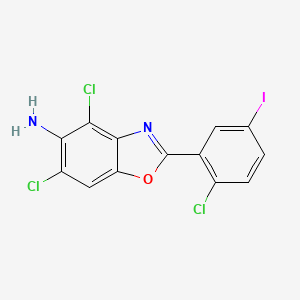
![Acetamide,2-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B15348710.png)
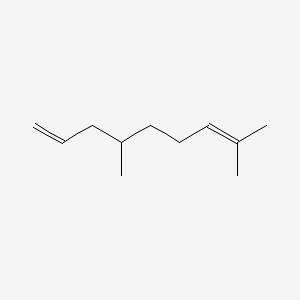
![N-[9-(4-methylphenyl)iminofluoren-2-yl]benzamide](/img/structure/B15348727.png)
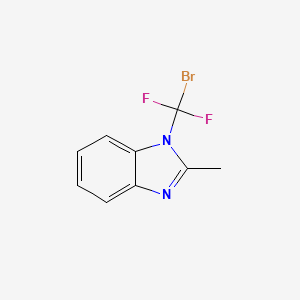
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[5-(1,3-diethylhexahydro-2,4,6-trioxo-5-pyrimidinyl)-2,4-pentadienylidene]-1,3-diethyl-](/img/structure/B15348740.png)
